molecular formula C12H11ClF4N2O B5364498 1-[4-(4-Chloro-2,3,5,6-tetrafluorophenyl)piperazin-1-yl]ethanone

1-[4-(4-Chloro-2,3,5,6-tetrafluorophenyl)piperazin-1-yl]ethanone

Cat. No.: B5364498
M. Wt: 310.67 g/mol
InChI Key: PHTSEDKBEHOHQH-UHFFFAOYSA-N
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Description

1-[4-(4-Chloro-2,3,5,6-tetrafluorophenyl)piperazin-1-yl]ethanone is a synthetic organic compound characterized by the presence of a piperazine ring substituted with a chlorotetrafluorophenyl group and an ethanone moiety

Properties

IUPAC Name

1-[4-(4-chloro-2,3,5,6-tetrafluorophenyl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClF4N2O/c1-6(20)18-2-4-19(5-3-18)12-10(16)8(14)7(13)9(15)11(12)17/h2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHTSEDKBEHOHQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)C2=C(C(=C(C(=C2F)F)Cl)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClF4N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(4-Chloro-2,3,5,6-tetrafluorophenyl)piperazin-1-yl]ethanone typically involves the reaction of 4-chloro-2,3,5,6-tetrafluoroaniline with piperazine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane or ethanol, and may require a catalyst to facilitate the process. The resulting intermediate is then reacted with ethanoyl chloride to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often employing continuous flow reactors and automated systems to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

1-[4-(4-Chloro-2,3,5,6-tetrafluorophenyl)piperazin-1-yl]ethanone undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloro and fluorine substituents.

    Oxidation and Reduction: The ethanone moiety can undergo oxidation to form carboxylic acids or reduction to form alcohols.

    Condensation Reactions: The piperazine ring can engage in condensation reactions with aldehydes and ketones to form imines and related compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

Scientific Research Applications

1-[4-(4-Chloro-2,3,5,6-tetrafluorophenyl)piperazin-1-yl]ethanone has several applications in scientific research:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in the development of new therapeutic agents, particularly in the treatment of neurological disorders.

    Material Science: The compound’s unique structural features make it a candidate for the synthesis of advanced materials with specific electronic and optical properties.

    Biological Studies: It is used in studies investigating the interaction of piperazine derivatives with biological targets, such as receptors and enzymes.

Mechanism of Action

The mechanism of action of 1-[4-(4-Chloro-2,3,5,6-tetrafluorophenyl)piperazin-1-yl]ethanone involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. The compound may act as an agonist or antagonist, modulating the activity of these receptors and influencing various physiological processes. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-{[4-(4-Chloro-2,3,5,6-tetrafluorophenyl)piperazin-1-yl]carbonothioyl}-4-methoxybenzamide
  • 2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane
  • 1-Chloro-2,3,3,4,4,5,5-heptafluorocyclopent-1-ene

Uniqueness

1-[4-(4-Chloro-2,3,5,6-tetrafluorophenyl)piperazin-1-yl]ethanone is unique due to its specific combination of a piperazine ring with a chlorotetrafluorophenyl group and an ethanone moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

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